(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2S2/c1-12-4-2-7-15(8-12)21-17(23)11-22-18(24)16(26-19(22)25)10-13-5-3-6-14(20)9-13/h2-10H,11H2,1H3,(H,21,23)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJODPRGIZWDBFL-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide typically involves the condensation of 3-bromobenzaldehyde with thiazolidinone derivatives under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, allowing the formation of the desired product through a series of nucleophilic addition and elimination steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Variation in Benzylidene Substituents
The position and nature of substituents on the benzylidene ring significantly influence physicochemical and biological properties:
- 4-Bromobenzylidene (Compound 5e, ): Melting point: 279–280°C (higher than many analogs due to para-substitution symmetry). Yield: 73%.
- 3-Fluorobenzylidene (): Fluorine’s electronegativity increases electronic withdrawal, reducing electron density on the thiazolidinone ring. This may alter binding affinity compared to bromine’s polarizability and van der Waals interactions .
Table 1: Impact of Benzylidene Substituents
Variation in Acetamide Substituents
The N-aryl group on the acetamide chain affects solubility and target selectivity:
Biological Activity
The compound (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.
Structure and Composition
The molecular formula of the compound is with a molecular weight of 461.39 g/mol. The compound features a thiazolidine ring, a bromobenzylidene moiety, and an acetamide side chain, which are crucial for its biological activity.
Synthesis
The synthesis typically involves the condensation of 3-bromobenzaldehyde with thiazolidine derivatives, followed by acylation to introduce the acetamide functionality. Various synthetic routes have been explored to optimize yield and purity .
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidine compounds exhibit varying degrees of antimicrobial activity. In a study evaluating several thiazolidine derivatives, some exhibited moderate antibacterial effects against both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 10 mm to 14 mm .
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 3b | Staphylococcus aureus | 14 |
| 3c | Escherichia coli | 10 |
| 3d | Pseudomonas aeruginosa | 12 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain thiazolidine derivatives can inhibit VEGFR-2 activity, which is crucial in cancer progression. For instance, one derivative exhibited an IC50 value of 0.081 µM against VEGFR-2 and demonstrated significant anti-proliferative effects on cancer cell lines .
Table 2: Anti-VEGFR-2 Activity
| Compound | IC50 Value (µM) | Cancer Cell Line |
|---|---|---|
| 15 | 0.081 | HT-29 |
| 16 | 0.150 | MCF-7 |
Enzyme Inhibition
The compound has shown promising urease inhibition properties. In a study comparing various thiazolidine derivatives, the most active derivative had an IC50 of 1.473 µM, significantly lower than standard urease inhibitors like hydroxyurea .
Table 3: Urease Inhibition Potency
| Compound | IC50 Value (µM) |
|---|---|
| Hydroxyurea | 100.21 ± 2.5 |
| Thiourea | 23.62 ± 0.84 |
| Thiazolidine Derivative | 1.473 |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidine derivatives is closely related to their structural components. The presence of electron-withdrawing groups such as bromine at specific positions on the benzylidene moiety enhances biological activity by improving lipophilicity and binding affinity to target enzymes or receptors .
In particular:
- Bromine Substituents : Enhance potency against microbial strains.
- Thiazolidine Ring Modifications : Influence urease inhibition and anticancer efficacy.
Case Studies
Several studies have focused on the biological evaluation of this compound and its analogs:
- Antimicrobial Study : A series of thiazolidine derivatives were synthesized and tested against various pathogens, revealing moderate antibacterial activity and potential as antifungal agents .
- Cancer Research : Investigations into the anticancer properties highlighted the ability of certain derivatives to induce apoptosis in cancer cell lines through mechanisms involving caspase activation .
- Enzymatic Assays : Urease inhibition studies demonstrated that modifications in the thiazolidine structure significantly impacted inhibitory potency, suggesting avenues for further drug development targeting urease-related conditions .
Q & A
Q. What synthetic methodologies are most effective for preparing (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a condensation reaction between 3-bromobenzaldehyde and a thiazolidinone precursor under basic conditions (e.g., sodium hydroxide or piperidine) . Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol or acetic acid) enhance reaction efficiency.
- Catalysts : Piperidine or acetic acid accelerates benzylidene formation .
- Temperature control : Reactions are often heated under reflux (70–100°C) to improve yield .
- Workup : Precipitation in ice-cold water followed by recrystallization (ethanol or methanol) ensures purity .
Optimization : Use Design of Experiments (DoE) to systematically vary pH, temperature, and catalyst concentration. Monitor intermediates via TLC and confirm final product purity via HPLC (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Z-configuration of the benzylidene group and the thioxothiazolidinone ring . Key signals include:
- δ 7.2–7.8 ppm (aromatic protons from 3-bromobenzylidene and m-tolyl groups).
- δ 4.2–4.5 ppm (acetamide methylene protons) .
- Infrared (IR) Spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretching) and 1200–1250 cm⁻¹ (C-S stretching) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₄BrN₂O₂S₂: ~477 Da) .
- Thin-Layer Chromatography (TLC) : Use ethyl acetate/hexane (3:7) to monitor reaction progress .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s anticancer potential?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the benzylidene (e.g., replace Br with Cl, OCH₃) and acetamide (e.g., replace m-tolyl with p-hydroxyphenyl) to assess electronic and steric effects .
- In Vitro Assays :
- Cell viability : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with positive controls (e.g., doxorubicin) .
- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .
- Computational Modeling : Perform molecular docking with targets like COX-2 or EGFR to predict binding interactions .
Q. How should contradictory data on biological activity between similar thiazolidinone derivatives be resolved?
- Methodological Answer :
- Replicate assays : Ensure consistency in cell culture conditions (e.g., passage number, serum concentration) .
- Purity verification : Use HPLC-MS to rule out impurities (>98% purity required) .
- Substituent analysis : Compare logP and solubility (e.g., 3-bromo vs. 4-nitro derivatives) to explain potency differences .
- Pathway profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes in responsive vs. non-responsive cell lines .
Q. What strategies can stabilize this compound under physiological conditions for in vivo studies?
- Methodological Answer :
- pH stability : Conduct accelerated degradation studies (25–37°C, pH 1–10) to identify labile bonds (e.g., thioxo group) .
- Formulation : Encapsulate in PEGylated liposomes or cyclodextrins to enhance aqueous solubility and reduce hydrolysis .
- Pharmacokinetics (PK) : Monitor plasma half-life in rodent models via LC-MS/MS. Adjust dosing regimens if rapid clearance is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
